molecular formula C7H6BrN3 B1279684 1-(Azidomethyl)-3-bromobenzene CAS No. 126799-86-8

1-(Azidomethyl)-3-bromobenzene

Cat. No.: B1279684
CAS No.: 126799-86-8
M. Wt: 212.05 g/mol
InChI Key: GXOCMECOGWAHFX-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-3-bromobenzene is an organic compound with the molecular formula C7H6BrN3 It is a derivative of benzene, where a bromine atom is substituted at the third position and an azidomethyl group is attached to the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-3-bromobenzene typically involves the bromination of benzyl azide. The process begins with the formation of benzyl azide through the reaction of benzyl chloride with sodium azide. Subsequently, the bromination of benzyl azide is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3), under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo electrophilic aromatic substitution reactions. For example, it can react with electrophiles such as nitronium ions (NO2+) to form nitro derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Nitration: Formation of 1-(azidomethyl)-3-bromo-4-nitrobenzene.

    Reduction: Formation of 1-(aminomethyl)-3-bromobenzene.

    Oxidation: Formation of 1-(azidomethyl)-3-bromo-4-hydroxybenzene.

Scientific Research Applications

1-(Azidomethyl)-3-bromobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its azido group is particularly useful in click chemistry for the formation of triazoles.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-3-bromobenzene largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles. This reaction proceeds via a concerted mechanism involving the formation of a copper-acetylide intermediate, which then reacts with the azido group to form the triazole ring.

Comparison with Similar Compounds

    Benzyl Azide: Similar structure but lacks the bromine substituent.

    1-Bromo-3-methylbenzene: Similar structure but has a methyl group instead of an azidomethyl group.

    1-Azidomethyl-3-chlorobenzene: Similar structure but with a chlorine substituent instead of bromine.

Uniqueness: 1-(Azidomethyl)-3-bromobenzene is unique due to the presence of both the azido and bromo groups, which confer distinct reactivity patterns. The azido group is highly reactive and useful in click chemistry, while the bromo group can participate in various substitution reactions, making this compound versatile for synthetic applications.

Properties

IUPAC Name

1-(azidomethyl)-3-bromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-7-3-1-2-6(4-7)5-10-11-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOCMECOGWAHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472173
Record name Benzene, 1-(azidomethyl)-3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126799-86-8
Record name Benzene, 1-(azidomethyl)-3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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